1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-3-13-23-16-12-8-7-11-15(16)20(25,19(23)24)18-22-21-17(26-18)14-9-5-4-6-10-14/h4-12,25H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTUEJRUQGMMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(C3=NN=C(O3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react a suitable precursor with a phenyl group and a butyl group under specific conditions to form the oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that integrates a butyl group, a hydroxy group, and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The synthesis typically involves multi-step reactions starting from simpler precursors like benzoic acids and hydrazines, leading to the formation of oxadiazole derivatives through cyclization reactions.
Anti-Cancer Activity
Numerous studies have highlighted the anti-cancer potential of compounds containing the oxadiazole ring. For instance:
- A study demonstrated that 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and DNA damage in cancer cells .
Anti-Diabetic Properties
Research has also indicated that derivatives of oxadiazoles can lower glucose levels significantly in diabetic models:
- In vivo studies using genetically modified Drosophila melanogaster revealed that specific oxadiazole derivatives effectively reduced glucose levels and improved insulin sensitivity . This suggests a potential therapeutic role for 1-butyl-3-hydroxy... in managing diabetes.
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have been extensively studied:
- A comparative analysis showed that certain synthesized derivatives demonstrated potent antibacterial activity against various microbial strains when tested against standard antibiotics like amoxicillin . The structure–activity relationship (SAR) studies provided insights into how modifications in the oxadiazole ring influence antibacterial efficacy.
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the case of its potential anticancer properties, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique attributes of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one, a comparative analysis with structurally related compounds is presented below.
Key Observations
Structural Diversity: The target compound uniquely combines an indol-2-one scaffold with a 1,3,4-oxadiazole ring, distinguishing it from benzamide (e.g., 3a-3e) or furan-carbohydrazide (e.g., 6c) derivatives . Unlike simpler oxadiazole-propanone hybrids (e.g., 4a), the indol-2-one core may enhance π-π stacking interactions in biological targets .
Synthetic Efficiency: Microwave-assisted synthesis (as used for 3a-3e) typically achieves higher yields (60-85%) compared to conventional methods (e.g., 41% for 6c).
Physicochemical Properties :
- The butyl chain in the target compound likely increases lipophilicity compared to compounds with shorter alkyl or aryl groups (e.g., 6c or 4a). This could improve membrane permeability but may reduce aqueous solubility .
- The hydroxyl group at position 3 may enhance hydrogen-bonding capacity, analogous to 3-hydroxy-2-phenyl-isoindol-1-one .
Biological Implications: The 5-phenyl-1,3,4-oxadiazole moiety is a common pharmacophore in antimicrobial and anti-inflammatory agents. Its presence in the target compound aligns with bioactivity trends observed in similar derivatives (e.g., 3a-3e showed moderate antibacterial activity) .
Research Findings and Implications
- Synthetic Challenges : The integration of multiple heterocycles (indol-2-one and oxadiazole) may complicate purification, as seen in oxadiazole-furan hybrids requiring recrystallization .
- Spectroscopic Characterization : NMR and IR data for analogous compounds (e.g., 3a-3e and 6c-6g) confirm the stability of the oxadiazole ring under synthetic conditions, supporting its robustness in the target compound .
- Biological Potential: While direct data for the target compound are lacking, structural analogs exhibit diverse activities. For instance, oxadiazole-indole hybrids (e.g., compound 49 in ) have shown promise in enzyme inhibition assays.
Biological Activity
The compound 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Biological Activity Overview
Oxadiazole derivatives, including those with indole structures, exhibit a wide range of biological activities. These include:
- Anticancer : Many oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory : Certain compounds demonstrate the ability to reduce inflammation.
- Antimicrobial : Some derivatives possess antibacterial and antifungal properties.
- Neuroprotective : There is emerging evidence of neuroprotective effects against neurodegenerative diseases.
- Inhibition of Enzymes : Compounds containing oxadiazole units have been reported to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Interaction with Receptors : Oxadiazoles may modulate various cellular receptors, influencing signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various 1,3,4-oxadiazole derivatives against human cancer cell lines. The compound exhibited an IC50 value of approximately 18.78 µM against the HUH7 liver carcinoma cell line, outperforming standard chemotherapeutics like 5-Fluorouracil .
Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory potential of oxadiazole derivatives found that certain compounds significantly reduced pro-inflammatory cytokine levels in vitro. The mechanism was attributed to the inhibition of NF-kB signaling pathways .
Study 3: Neuroprotective Effects
An investigation into the neuroprotective properties of oxadiazole derivatives highlighted their ability to protect neuronal cells from oxidative stress-induced apoptosis. The study suggested potential applications in treating neurodegenerative diseases .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HUH7 (liver carcinoma) | 18.78 | |
| Anti-inflammatory | RAW 264.7 macrophages | Not specified | |
| Neuroprotective | SH-SY5Y neuronal cells | Not specified |
Table 2: Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the stereochemistry and tautomeric stability of 1-butyl-3-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1H-indol-2-one?
- Methodological Answer : Utilize a combination of -NMR and -NMR to identify proton environments and carbon frameworks, particularly focusing on the hydroxy and oxadiazole groups. X-ray crystallography (as demonstrated for structurally similar indole derivatives in ) can resolve stereochemistry (e.g., Z/E configurations). Differential Scanning Calorimetry (DSC) or variable-temperature NMR can assess tautomeric equilibria between enol and keto forms .
Q. How can researchers optimize synthetic routes for this compound given its sensitive functional groups (e.g., oxadiazole, hydroxyindole)?
- Methodological Answer : Employ stepwise protection-deprotection strategies. For example, protect the hydroxy group during oxadiazole formation using tert-butyldimethylsilyl (TBS) ethers, as seen in analogous syntheses ( ). Monitor reactions via thin-layer chromatography (TLC) and optimize solvent systems (e.g., DMF for polar intermediates, toluene for cyclizations). Use low-temperature conditions (<0°C) to minimize side reactions .
Q. What experimental design principles should guide biological activity assays for this compound?
- Methodological Answer : Adopt a split-plot design ( ) to evaluate dose-response relationships and time-dependent effects. For in vitro studies, use four replicates with randomized block designs to control for plate-to-plate variability. Include positive controls (e.g., known kinase inhibitors if targeting enzymatic activity) and validate results via orthogonal assays (e.g., fluorescence polarization alongside enzymatic assays) .
Advanced Research Questions
Q. How does the oxadiazole ring influence the compound’s reactivity as an acylating agent or electrophile in derivatization reactions?
- Methodological Answer : The electron-deficient oxadiazole ring enhances electrophilicity at the C-2 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Confirm reactivity via kinetic studies using UV-Vis spectroscopy to track reaction progress. Computational modeling (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites, as shown in for analogous triazole derivatives .
Q. What strategies can mitigate oxidative degradation of the hydroxyindole moiety during long-term stability studies?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines. Use antioxidant additives (e.g., ascorbic acid at 0.1% w/v) in buffer formulations. Characterize degradation products via LC-MS/MS and compare with synthetic standards. Stabilize solid-state forms via co-crystallization with citric acid ( highlights similar stabilization approaches for brominated indoles) .
Q. How can computational methods predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Use software like EPI Suite for preliminary assessments. Validate predictions with microcosm studies (soil/water systems) to track abiotic transformations (hydrolysis, photolysis) and biotic pathways (microbial degradation), as outlined in ’s environmental impact framework .
Q. What mechanistic insights link the compound’s structure to its observed biological activity (e.g., kinase inhibition)?
- Methodological Answer : Perform molecular docking using Protein Data Bank (PDB) structures ( ) to identify binding interactions (e.g., hydrogen bonding with oxadiazole, hydrophobic contacts with the butyl chain). Validate via site-directed mutagenesis of target proteins (e.g., replacing key residues like Asp381 in kinase domains). Use Surface Plasmon Resonance (SPR) to quantify binding kinetics (association/dissociation rates) .
Methodological Notes
- Synthetic Optimization : emphasizes multi-step syntheses with imidazole intermediates, suggesting that Sonogashira or Suzuki couplings could introduce aryl groups.
- Data Contradictions : If NMR data conflicts with computational predictions (e.g., unexpected coupling constants), re-evaluate solvent effects or consider dynamic NMR phenomena ( ).
- Ecological Risk : ’s framework for abiotic/biotic transformations should guide degradation studies, prioritizing HPLC-MS for metabolite identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
